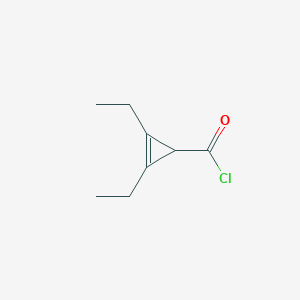
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride is an organic compound characterized by a cyclopropene ring substituted with two ethyl groups and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcycloprop-2-ene-1-carbonyl chloride typically involves the formation of the cyclopropene ring followed by the introduction of the carbonyl chloride group. One common method for synthesizing cyclopropenes is through the reaction of alkenes with carbenes. For instance, the Simmons-Smith reaction can be employed to generate cyclopropanes, which can then be further functionalized to form cyclopropenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The cyclopropene ring can react with electrophiles, leading to ring-opening or addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: Reagents such as halogens or acids can be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or thioesters, while addition reactions can lead to various substituted cyclopropanes or ring-opened products.
Applications De Recherche Scientifique
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Diethylcycloprop-2-ene-1-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack and subsequent reactions. The cyclopropene ring, due to its strained structure, is highly reactive and can participate in various addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl Chloride: A similar compound with a vinyl group instead of a cyclopropene ring.
Cyclopropyl Carbonyl Chloride: Similar structure but without the ethyl substitutions.
2,3-Dimethylcycloprop-2-ene-1-carbonyl Chloride: Similar structure with methyl groups instead of ethyl groups.
Propriétés
Numéro CAS |
82555-54-2 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2,3-diethylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-3-5-6(4-2)7(5)8(9)10/h7H,3-4H2,1-2H3 |
Clé InChI |
FHMQSHFGKVLZNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C1C(=O)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
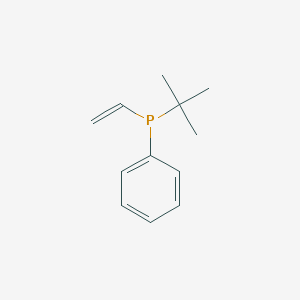
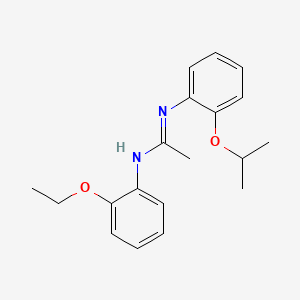
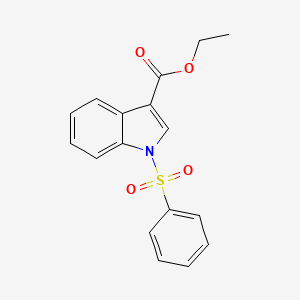
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
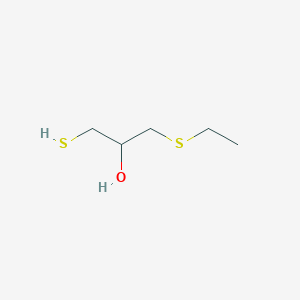
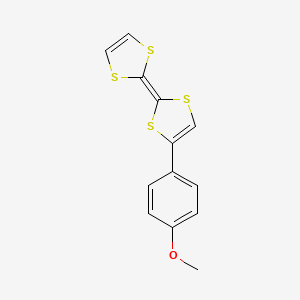
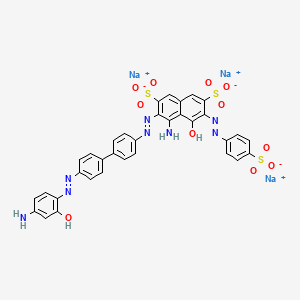
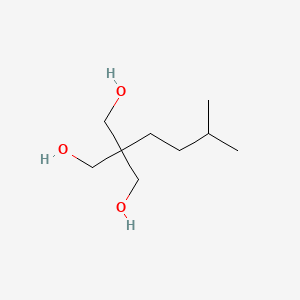
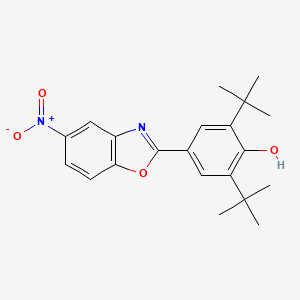
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
